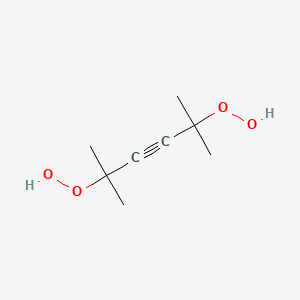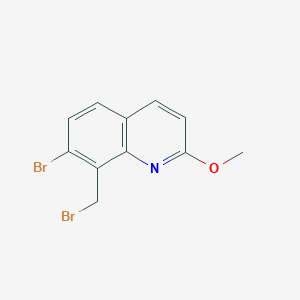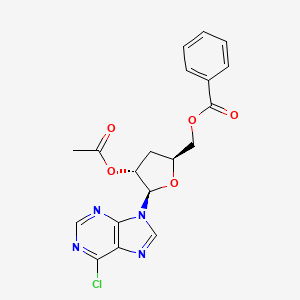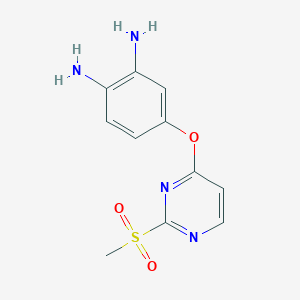
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyl group and a bromoethyl group
準備方法
The synthesis of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
化学反応の分析
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL can be compared with other similar compounds such as:
1-(2-Chloroethyl)cyclohexanol: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)cyclohexanol: Contains an iodoethyl group, which can lead to different reactivity and applications.
1-(2-Bromoethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
特性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC名 |
1-(2-bromoethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |
InChIキー |
MPAIFPAUJJNGIB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCBr)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate](/img/structure/B8583289.png)

![4-{[2-(1H-Imidazol-4-yl)ethyl]amino}-2-chloropyridine](/img/structure/B8583301.png)

![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)


![2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene](/img/structure/B8583366.png)



